2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide
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Overview
Description
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide is a chemical compound with the molecular formula C11H16N6OS It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide typically involves the reaction of 6-amino-9-butylpurine with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various alkylated or acylated derivatives.
Scientific Research Applications
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acids and their interactions.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid
- 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)ethanol
- 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)propanoic acid
Uniqueness
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways
Properties
Molecular Formula |
C11H16N6OS |
---|---|
Molecular Weight |
280.35 g/mol |
IUPAC Name |
2-(6-amino-9-butylpurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C11H16N6OS/c1-2-3-4-17-10-8(9(13)14-6-15-10)16-11(17)19-5-7(12)18/h6H,2-5H2,1H3,(H2,12,18)(H2,13,14,15) |
InChI Key |
OTHWJRYJPMARRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1SCC(=O)N)N |
Origin of Product |
United States |
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